N-(3-methoxybenzyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
N-(3-methoxybenzyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a heterocyclic compound featuring a benzofuro[3,2-d]pyrimidin-4-one core. Key structural elements include:
- Thiophen-2-ylmethyl substitution at position 3 of the pyrimidine ring.
- Sulfanylacetamide side chain at position 2, linked to a 3-methoxybenzyl group.
This compound’s design suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where aromatic stacking and hydrogen bonding are critical.
Properties
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-2-[[4-oxo-3-(thiophen-2-ylmethyl)-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O4S2/c1-31-17-7-4-6-16(12-17)13-26-21(29)15-34-25-27-22-19-9-2-3-10-20(19)32-23(22)24(30)28(25)14-18-8-5-11-33-18/h2-12H,13-15H2,1H3,(H,26,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJHANPUBJFTWEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CS4)OC5=CC=CC=C53 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-methoxybenzyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its biological activity, focusing on its antiproliferative, antimicrobial, and antioxidant properties, supported by relevant data and case studies.
Chemical Structure
The compound features a complex structure characterized by a methoxybenzyl group and a benzofuro-pyrimidine core, which may contribute to its biological activities. The presence of thiophene and sulfanyl moieties is also significant for its pharmacological profile.
Antiproliferative Activity
Recent studies have demonstrated that derivatives of similar structures exhibit notable antiproliferative effects against various cancer cell lines. For instance:
- IC50 Values : Compounds related to N-(3-methoxybenzyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide showed IC50 values ranging from 1.2 to 5.3 µM against different cancer cell lines, indicating strong antiproliferative activity .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HCT116 | 3.7 |
| Compound B | MCF-7 | 1.2 |
| Compound C | HEK 293 | 5.3 |
These findings suggest that the compound could be a promising candidate for further development in cancer therapy.
Antimicrobial Activity
The antimicrobial properties of related compounds have also been investigated. For example:
- Selectivity : A derivative with structural similarities exhibited selective antibacterial activity against Enterococcus faecalis with a Minimum Inhibitory Concentration (MIC) of 8 µM .
| Bacterial Strain | MIC (µM) |
|---|---|
| E. faecalis | 8 |
| Staphylococcus aureus | 16 |
| E. coli | 32 |
The data indicates that modifications in the chemical structure can significantly enhance antibacterial efficacy.
Antioxidant Activity
Antioxidant properties are critical for compounds intended for therapeutic use due to their role in combating oxidative stress. Studies have shown that:
- Comparative Analysis : Certain derivatives demonstrated superior antioxidant activity compared to standard antioxidants like BHT in various assays .
| Method Used | Compound A Activity | Standard Activity |
|---|---|---|
| DPPH Assay | High | Moderate |
| ABTS Assay | Very High | Low |
Case Studies
- In Vivo Studies : A study involving animal models demonstrated that compounds structurally similar to N-(3-methoxybenzyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide exhibited reduced tumor growth compared to controls, suggesting potential therapeutic benefits .
- Clinical Relevance : A drug library screening identified related compounds with significant anticancer properties, reinforcing the potential of this class of compounds in clinical settings .
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfanyl Group
The sulfanyl (-S-) group in the acetamide linker participates in nucleophilic substitution reactions under basic or acidic conditions.
Key observations :
-
Thiol-disulfide exchange : Reacts with disulfide-containing compounds (e.g., oxidized glutathione) to form mixed disulfides, a process relevant to redox-mediated biological activity.
-
Alkylation : The sulfur atom can undergo alkylation with alkyl halides (e.g., methyl iodide) to form sulfonium salts, altering solubility and reactivity.
| Reaction Type | Conditions | Outcome | Reference |
|---|---|---|---|
| Thiol-disulfide exchange | pH 7–9, room temperature | Mixed disulfide formation | |
| Alkylation | Alkyl halide, DMF, K₂CO₃ | Sulfonium salt derivatives |
Oxidation of the Thiophene Ring
The thiophen-2-ylmethyl group is susceptible to oxidation, particularly at the sulfur atom or α-positions.
Documented transformations :
-
S-Oxidation : Forms thiophene-S-oxide derivatives under mild oxidizing agents (e.g., H₂O₂, meta-chloroperbenzoic acid) .
-
Ring-opening oxidation : Strong oxidants (e.g., KMnO₄) cleave the thiophene ring to yield sulfonic acid derivatives.
| Reaction Type | Conditions | Outcome | Reference |
|---|---|---|---|
| S-Oxidation | H₂O₂, CH₃COOH, 0–5°C | Thiophene-S-oxide | |
| Ring-opening oxidation | KMnO₄, H₂O, 60°C | Sulfonic acid derivatives |
Hydrolysis of the Acetamide Linker
The acetamide group undergoes hydrolysis under acidic or basic conditions:
-
Acidic hydrolysis (HCl, H₂O, reflux): Cleaves the amide bond to yield 2-mercaptoacetic acid and the corresponding amine.
-
Basic hydrolysis (NaOH, H₂O/EtOH): Forms carboxylate salts and amine intermediates.
| Reaction Type | Conditions | Outcome | Reference |
|---|---|---|---|
| Acidic hydrolysis | 6M HCl, reflux | 2-Mercaptoacetic acid + amine | |
| Basic hydrolysis | 2M NaOH, EtOH/H₂O | Carboxylate salt + amine |
Electrophilic Aromatic Substitution in the Benzofuropyrimidinone Core
The electron-rich benzofuropyrimidinone system undergoes electrophilic substitution:
-
Nitration (HNO₃/H₂SO₄): Nitration at the 6-position of the benzofuran moiety .
-
Halogenation (Br₂/FeBr₃): Bromination at the 7-position.
| Reaction Type | Conditions | Outcome | Reference |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 6-Nitro derivative | |
| Bromination | Br₂, FeBr₃, CHCl₃ | 7-Bromo derivative |
Redox Reactions Involving the Pyrimidinone Ring
The 4-oxo group in the pyrimidinone ring participates in redox reactions:
-
Reduction (NaBH₄, MeOH): Reduces the carbonyl to a hydroxyl group, forming a dihydro derivative.
-
Oxidative dehydrogenation (DDQ, toluene): Regenerates the aromatic pyrimidine ring from dihydro intermediates.
| Reaction Type | Conditions | Outcome | Reference |
|---|---|---|---|
| Reduction | NaBH₄, MeOH, 25°C | Dihydropyrimidinone | |
| Oxidative dehydrogenation | DDQ, toluene, 80°C | Aromatic pyrimidine |
Stability Under Physiological Conditions
The compound exhibits pH-dependent stability:
-
Acidic conditions (pH < 3): Rapid hydrolysis of the acetamide linker.
-
Neutral/basic conditions (pH 7–9): Stable for >24 hours, enabling biological activity studies .
| pH | Stability | Half-Life | Reference |
|---|---|---|---|
| 1.2 | Unstable | <1 hour | |
| 7.4 | Stable | >24 hours |
Photochemical Reactivity
UV irradiation (λ = 254 nm) induces:
-
C–S bond cleavage : Generates thiyl radicals detectable via EPR spectroscopy.
-
Ring-opening of benzofuran : Forms quinone-like photoproducts.
| Reaction Type | Conditions | Outcome | Reference |
|---|---|---|---|
| C–S cleavage | UV (254 nm), MeOH | Thiyl radicals | |
| Benzofuran ring-opening | UV (254 nm), O₂ | Quinone derivatives |
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Variations
(a) Benzofuropyrimidine vs. Benzothienopyrimidine
- Target Compound : Benzofuro[3,2-d]pyrimidin-4-one (oxygen in the fused furan ring) .
- Analog 1: Benzothieno[2,3-d]pyrimidine (sulfur replaces oxygen in the fused ring) .
(b) Pyrimidine Derivatives with Alternative Cores
Substituent Analysis
Table 1: Substituent Comparison
Bioactivity and Computational Insights
Structural Similarity Metrics :
- Tanimoto and Dice indices () quantify molecular similarity, with differences in substituents leading to distinct bioactivity profiles .
- For example, the thiophene group in the target compound may improve binding to enzymes requiring aromatic stacking (e.g., kinases), whereas trifluoromethyl groups (Analog 3) favor interactions with hydrophobic pockets .
- Docking Studies: Lamarckian genetic algorithms () predict that the 3-methoxybenzyl group’s methoxy oxygen could form hydrogen bonds with polar residues in target proteins, a feature absent in analogs with non-polar substituents .
Physicochemical and Pharmacokinetic Properties
- Metabolic Stability: Fluorine in Analog 4 and electron-rich thiophene in the target compound may slow oxidative metabolism compared to non-halogenated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
